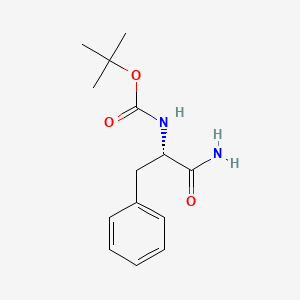

Boc-L-phenylalaninamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUPSFPAFRFQRO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427249 | |

| Record name | Boc-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35150-06-2 | |

| Record name | Boc-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Synthesis of Boc-L-phenylalaninamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-tert-butoxycarbonyl-L-phenylalaninamide (Boc-L-phenylalaninamide). As a crucial building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules, a thorough understanding of its preparation and characterization is paramount. This document details a robust synthetic protocol, including the rationale behind reagent selection and reaction conditions, methods for purification, and a complete analysis of its spectroscopic and physical properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, enabling the efficient and reliable production of this key synthetic intermediate.

Introduction: The Significance of this compound

N-tert-butoxycarbonyl-L-phenylalaninamide is a derivative of the essential amino acid L-phenylalanine. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group renders the molecule stable to a variety of reaction conditions, particularly those involving nucleophiles and bases, while allowing for facile deprotection under mild acidic conditions. The primary amide at the C-terminus is a common feature in many biologically active peptides and small molecule drugs.

The strategic importance of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules. Its structure allows for further modification at the amide nitrogen or, after deprotection of the Boc group, elongation of the peptide chain from the N-terminus. This makes it a valuable precursor for the synthesis of peptide analogs, enzyme inhibitors, and other therapeutic agents. A reliable and well-characterized source of this compound is therefore essential for advancing research and development in these areas.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of this compound are critical for its successful application in synthesis.

Chemical Structure

The structure of this compound consists of an L-phenylalanine core, with the amino group protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group converted to a primary amide.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are critical for reaction setup, purification, and characterization.

| Property | Value | Source |

| CAS Number | 65864-23-5 | [cite: ] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [cite: ] |

| Molecular Weight | 264.32 g/mol | [cite: ] |

| Appearance | White to off-white solid | [cite: ] |

| Melting Point | 141-143 °C | [cite: ] |

| Optical Rotation | [α]²⁰D = -6.5° (c=1, MeOH) | [cite: ] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of Boc-L-phenylalanine with an ammonia source. The choice of coupling agent and reaction conditions is crucial to ensure high yield and purity, while minimizing side reactions such as racemization.

Synthetic Strategy Overview

The most common and efficient method for the synthesis of this compound involves the activation of the carboxylic acid of Boc-L-phenylalanine followed by nucleophilic attack by ammonia. This can be achieved through several methods, with the mixed anhydride and carbodiimide-mediated coupling being the most prevalent.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Mixed Anhydride Method

This protocol describes a reliable and scalable synthesis of this compound from Boc-L-phenylalanine using the mixed anhydride method with isobutyl chloroformate (IBCF). This method is often preferred due to the clean formation of the product and the ease of removal of byproducts.

Materials:

-

Boc-L-phenylalanine

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate (IBCF)

-

Ammonium hydroxide solution (28-30%)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous THF.

-

Formation of the Mixed Anhydride: Cool the solution to -15 °C in a salt-ice bath. Add N-Methylmorpholine (NMM) (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. After stirring for 10 minutes, add isobutyl chloroformate (IBCF) (1.0 eq) dropwise. The formation of a white precipitate (NMM·HCl) is typically observed. Allow the reaction to stir at -15 °C for 15-20 minutes.

-

Ammonolysis: To the cold suspension, add pre-chilled aqueous ammonium hydroxide (excess, ~5-10 eq) dropwise, maintaining the temperature below 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Work-up: Remove the THF under reduced pressure. To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Causality Behind Experimental Choices:

-

Low Temperature (-15 °C): The formation of the mixed anhydride is performed at low temperatures to minimize side reactions, such as the formation of urethane byproducts and racemization of the chiral center.

-

N-Methylmorpholine (NMM): NMM is a sterically hindered tertiary amine base that efficiently neutralizes the generated HCl without competing as a nucleophile.

-

Isobutyl Chloroformate (IBCF): IBCF is a common and effective reagent for forming mixed anhydrides, which are highly reactive towards nucleophiles like ammonia.

-

Excess Ammonium Hydroxide: A large excess of ammonia is used to ensure complete conversion of the mixed anhydride to the desired primary amide and to minimize potential side reactions with any remaining activated species.

Alternative Synthetic Route: Carbodiimide Coupling

An alternative and widely used method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Figure 3: Simplified mechanism of carbodiimide-mediated amide synthesis with HOBt.

This method is particularly useful in solid-phase peptide synthesis but is also effective in solution-phase. The addition of HOBt is crucial as it suppresses racemization and prevents the formation of N-acylurea byproducts.[1]

Characterization and Quality Control

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and stereochemical integrity.

Spectroscopic Analysis

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the phenylalanine backbone, the aromatic protons of the phenyl ring, and the amide protons (broad singlets). |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and amide groups, the carbons of the tert-butyl group, the aromatic carbons, and the α- and β-carbons of the phenylalanine backbone. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide and carbamate), C=O stretching (amide I and carbamate), and N-H bending (amide II). |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of this compound, along with characteristic fragmentation patterns. |

Purity Assessment

The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC), preferably on a chiral column to confirm enantiomeric purity. Thin-Layer Chromatography (TLC) can be used for rapid monitoring of the reaction progress and for preliminary purity checks.

Applications in Drug Development and Research

This compound serves as a key starting material in the synthesis of a wide range of biologically active molecules. Its protected N-terminus and reactive C-terminal amide allow for diverse chemical modifications.

-

Peptidomimetics: It is a fundamental building block for the synthesis of peptide analogs with improved stability, bioavailability, and therapeutic efficacy.

-

Enzyme Inhibitors: The phenylalanine scaffold is present in the active site of many enzymes, making its derivatives, including this compound, valuable starting points for the design of enzyme inhibitors.

-

Chiral Ligands: The inherent chirality of this compound makes it a useful precursor for the synthesis of chiral ligands for asymmetric catalysis.

Conclusion

This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of this compound. The detailed experimental protocol for its synthesis via the mixed anhydride method, along with the rationale for the chosen conditions, offers a reliable and scalable route to this important synthetic intermediate. The provided physicochemical and spectroscopic data serve as a benchmark for quality control. By understanding the principles and techniques outlined in this guide, researchers can confidently prepare and utilize high-purity this compound in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

Chemical characteristics of N-Boc-L-phenylalaninamide

An In-depth Technical Guide to the Chemical Characteristics of N-Boc-L-phenylalaninamide

Introduction

N-tert-butoxycarbonyl-L-phenylalaninamide, commonly referred to as N-Boc-L-phenylalaninamide, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the essential amino acid L-phenylalanine, its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function. This feature renders the amine nucleophilicity inert under a wide range of reaction conditions, particularly those involving base- and nucleophile-mediated transformations. The Boc group's stability and its facile, orthogonal removal under acidic conditions make N-Boc-L-phenylalaninamide an indispensable intermediate in the multi-step synthesis of complex molecules, most notably in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Section 1: Physicochemical Properties

The fundamental physical and chemical properties of N-Boc-L-phenylalaninamide dictate its behavior in solvent systems, its reactivity, and its appropriate handling and storage conditions. These characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| Appearance | White to off-white crystalline powder or solid[1] |

| Melting Point | Typically in the range of 92-98°C; varies with purity[2][3] |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents.[4] Insoluble in water.[1] |

| Optical Rotation | [α]²⁰/D ~ -27° (c=1 in methanol), confirming its L-configuration[2] |

| CAS Number | 66605-57-0 (for the related N-Boc-L-phenylalaninol) - Note: A specific CAS for the amide may vary by supplier. The parent acid is 13734-34-4.[1][5] |

The structure features a chiral center at the alpha-carbon, inherited from the L-phenylalanine precursor, which is crucial for its application in asymmetric synthesis. The Boc group introduces a bulky, lipophilic character, influencing the molecule's solubility and crystalline nature.

Section 2: Synthesis and Purification

The synthesis of N-Boc-L-phenylalaninamide is most commonly achieved via the amidation of its corresponding carboxylic acid, N-Boc-L-phenylalanine. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia equivalent.

Synthesis Pathway: Amide Bond Formation

The core of the synthesis is the coupling of the carboxylic acid with an amine source. The causality behind this choice is the need for a robust and high-yielding reaction that minimizes side products and, critically, preserves the stereochemical integrity of the chiral center.[6] Common coupling reagents like dicyclohexylcarbodiimide (DCC) or phosphonic acid anhydrides (e.g., T3P) are employed to form a highly reactive intermediate that is readily attacked by ammonia.

Caption: General workflow for the synthesis of N-Boc-L-phenylalaninamide.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis. The choice of an in-situ neutralization coupling agent like HATU or HBTU is common in modern peptide synthesis to maintain efficiency and suppress racemization.[7]

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-L-phenylalanine (1 equivalent) in a suitable anhydrous solvent like dimethylformamide (DMF).

-

Activation: Add a coupling agent such as HBTU (1.1 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA, 2 equivalents) to the solution. Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester intermediate.

-

Amination: Add ammonium chloride (NH₄Cl, 1.5 equivalents) to the reaction mixture. The DIPEA present will neutralize the HCl, liberating ammonia in situ for the coupling reaction.

-

Reaction: Allow the mixture to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials, the base, and water-soluble byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product often contains residual coupling agents and byproducts. Purification is essential to achieve the high purity required for subsequent synthetic steps.

-

Recrystallization: This is the preferred method if a suitable solvent system can be identified (e.g., ethyl acetate/hexane). The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals. This method is self-validating as the formation of a sharp-melting crystalline solid is a strong indicator of high purity.[8]

-

Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is employed. A solvent system of intermediate polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to separate the desired amide from more polar or non-polar impurities.

Section 3: Analytical Characterization

Unambiguous characterization of N-Boc-L-phenylalaninamide is critical to confirm its identity and purity. A combination of spectroscopic techniques is used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. The expected chemical shifts are based on known spectra of similar compounds like N-Boc-L-phenylalanine.[9][10]

| ¹H NMR (Proton) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Amide Protons | 5.5 - 7.0 | two broad singlets | -CONH₂ |

| Phenyl Protons | 7.1 - 7.4 | multiplet | Ar-H |

| Carbamate Proton | ~5.0 | doublet | -NH-Boc |

| Alpha Proton | ~4.3 | multiplet | α-CH |

| Beta Protons | 2.9 - 3.2 | multiplet | β-CH₂ |

| Boc Protons | ~1.4 | singlet | -C(CH₃)₃ |

| ¹³C NMR (Carbon) | Approximate Chemical Shift (δ, ppm) | Assignment |

| Amide Carbonyl | ~175 | -CONH₂ |

| Carbamate Carbonyl | ~155 | -NH-C(O)O- |

| Phenyl Carbons | 126 - 137 | Aromatic C |

| Boc Quaternary Carbon | ~80 | -C(CH₃)₃ |

| Alpha Carbon | ~56 | α-CH |

| Beta Carbon | ~38 | β-CH₂ |

| Boc Methyl Carbons | ~28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3400 - 3200 | Primary amide N-H stretching |

| N-H Stretch (Carbamate) | ~3300 | Secondary amide (urethane) N-H stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Aliphatic C-H stretching |

| C=O Stretch (Amide I) | ~1680 | Amide carbonyl stretching |

| C=O Stretch (Carbamate) | ~1690 | Urethane carbonyl stretching |

| N-H Bend (Amide II) | ~1620 | Primary amide N-H bending |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The Boc group is thermally labile and dictates the primary fragmentation pathways.[13]

-

Expected Molecular Ions: In positive-ion electrospray ionization (ESI+), the primary ions observed are the protonated molecule [M+H]⁺ (m/z ≈ 265.15) and the sodium adduct [M+Na]⁺ (m/z ≈ 287.13).

-

Characteristic Fragmentation: Tandem MS (MS/MS) reveals characteristic neutral losses from the parent ion. The lability of the Boc group is a key diagnostic feature. In-source fragmentation can sometimes lead to the observation of these fragments even without MS/MS.[13][14]

Caption: Key fragmentation pathways of N-Boc-L-phenylalaninamide in MS/MS.

Section 4: Applications in Research and Development

N-Boc-L-phenylalaninamide serves as a versatile intermediate in several areas:

-

Peptide Synthesis: It is a fundamental building block for introducing a C-terminal phenylalaninamide residue in peptides. The amide terminus is often required to mimic the structure of natural peptide hormones and neuropeptides, enhancing biological activity and metabolic stability.[7][15]

-

Drug Discovery: The phenylalaninamide scaffold is present in numerous pharmacologically active compounds. N-Boc-L-phenylalaninamide provides a stereochemically pure starting point for the synthesis of enzyme inhibitors, receptor antagonists, and other potential drug candidates. For example, derivatives of phenylalaninamides have been investigated as potent antimycobacterial agents.[6]

-

Asymmetric Synthesis: After modification of the primary amide, the Boc-protected chiral amine can be deprotected and used as a chiral auxiliary or a key fragment in the total synthesis of complex natural products. The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which cleanly removes the Boc group without affecting other acid-stable functionalities.[7][16]

Section 5: Handling, Storage, and Safety

While not classified as a hazardous substance under most regulations, proper laboratory practices are essential when handling N-Boc-L-phenylalaninamide.[17][18]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[19] Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[1][19] Recommended storage is often at room temperature.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Surplus and non-recyclable solutions should be handled by a licensed disposal company.[18]

Conclusion

N-Boc-L-phenylalaninamide is a high-value chemical intermediate whose utility is grounded in its well-defined chemical characteristics. The strategic placement of the Boc protecting group on the L-phenylalaninamide core provides a stable, yet readily deprotectable, building block essential for the precise, stereocontrolled synthesis of peptides and complex organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and analytical signatures, as detailed in this guide, is fundamental for its effective application in research and development settings.

References

- 1. fishersci.com [fishersci.com]

- 2. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 66605-57-0 CAS MSDS (N-Boc-L-Phenylalaninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]

- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. globechemie.com [globechemie.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. peptide.com [peptide.com]

A Technical Guide to the Stability and Storage of Boc-L-phenylalaninamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Synthetic Integrity

N-tert-Butoxycarbonyl-L-phenylalaninamide (Boc-L-phenylalaninamide) is a fundamental building block in the synthesis of peptidomimetics and other complex pharmaceutical intermediates. Its structure combines a chiral center, a terminal primary amide, and the ubiquitous acid-labile Boc protecting group. The integrity of this molecule is paramount for the successful outcome of multi-step synthetic campaigns, ensuring the chemical purity and stereochemical fidelity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical stability of this compound, detailing its potential degradation pathways and establishing a framework for optimal storage and handling. By understanding the underlying chemical principles, researchers can proactively mitigate risks of degradation, ensuring reproducibility and quality in their work.

Chemical Profile and Intrinsic Stability

This compound's stability is primarily dictated by the interplay of its three key functional groups: the tert-butoxycarbonyl (Boc) protected amine, the primary amide, and the chiral center at the alpha-carbon.

-

The Boc Protecting Group : The tert-butoxycarbonyl group is renowned for its robustness under basic, nucleophilic, and reductive conditions, making it an orthogonal and highly versatile protecting group in peptide synthesis.[][2] However, its defining characteristic is its lability under acidic conditions.[3][4] The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, which then collapses to release carbon dioxide and the free amine.[4][5] This inherent acid sensitivity is the most significant factor governing the handling and storage of this compound.

-

The Primary Amide : The C-terminal primary amide is generally more stable than an ester linkage. However, it is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would yield Boc-L-phenylalanine. The rate of hydrolysis is typically slow under neutral or near-neutral pH conditions at ambient temperature.[6]

-

The Chiral Center : The stereocenter at the alpha-carbon is susceptible to racemization. This can be promoted by strong bases through the deprotonation of the alpha-proton, forming a planar enolate intermediate. While the Boc group's electron-withdrawing nature slightly increases the acidity of this proton compared to an unprotected amino acid, racemization is generally not a significant concern under recommended storage conditions but can be a risk during certain synthetic manipulations, especially in the presence of strong bases.[7]

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for designing effective stability-indicating analytical methods and storage protocols. For this compound, the primary risks are hydrolysis and thermal decomposition.

Caption: Primary degradation pathways for this compound under chemical and thermal stress.

-

Acid-Catalyzed Hydrolysis (Boc Deprotection) : This is the most probable degradation pathway. Trace acidic impurities in solvents or on storage container surfaces, or exposure to an acidic atmosphere, can lead to the cleavage of the Boc group, yielding L-phenylalaninamide and gaseous byproducts (isobutylene and CO2).[][5]

-

Amide Hydrolysis : Under significantly acidic or basic conditions, the terminal amide can hydrolyze to the corresponding carboxylic acid, Boc-L-phenylalanine. This is generally a slower process than Boc deprotection under acidic conditions.

-

Thermal Decomposition : Elevated temperatures can promote the thermal cleavage of the Boc group.[3] While relatively stable at room temperature, prolonged exposure to temperatures above 85-90°C can initiate deprotection.[3]

Recommended Storage and Handling Conditions

To maintain the purity, integrity, and chiral correctness of this compound, a multi-faceted approach to storage is required. The following conditions are derived from best practices for sensitive, Boc-protected amino derivatives.[3]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C | Minimizes thermal degradation and slows the kinetics of potential hydrolytic pathways.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO2, NOx) that could initiate degradation.[3] |

| Moisture | Tightly sealed containers in a desiccated environment | Minimizes the risk of acid-catalyzed or direct hydrolysis of the carbamate and amide groups.[3] |

| Light | Protection from light (e.g., amber vials) | Prevents potential photolytic degradation, a general precaution for complex organic molecules.[3] |

Handling Best Practices:

-

Use clean, dry spatulas and glassware to avoid introducing acidic or basic contaminants.

-

When weighing and transferring the material, work efficiently to minimize exposure to the ambient atmosphere.

-

For creating stock solutions, use anhydrous, high-purity solvents.

Framework for a Forced Degradation Study

To rigorously establish the stability profile of this compound, a forced degradation (stress testing) study is essential.[8][9] Such studies are a regulatory requirement in drug development and provide invaluable insights into the intrinsic stability of a molecule.[10] They help identify likely degradation products and develop stability-indicating analytical methods.[11]

Caption: Experimental workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation

-

Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[12]

-

Stress Conditions : Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[12]

-

Acid Hydrolysis : Add an equal volume of 0.1 N HCl. Incubate at room temperature or slightly elevated (e.g., 60°C) if no degradation is observed.[10]

-

Base Hydrolysis : Add an equal volume of 0.1 N NaOH. Incubate at room temperature.

-

Oxidative Degradation : Add an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

-

Thermal Degradation : Incubate a solution at 60°C. For solid-state thermal stress, store the powder at an elevated temperature.

-

Photostability : Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

-

-

Time Points and Analysis : Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and the increase of degradation products without interference.

-

High-Performance Liquid Chromatography (HPLC) : This is the primary technique for stability testing. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% TFA or formic acid) is a typical starting point. A UV detector set to monitor the phenyl group's absorbance (e.g., ~210-220 nm and 254 nm) would be appropriate.

-

Mass Spectrometry (MS) : Coupling HPLC to a mass spectrometer is invaluable for identifying the molecular weights of any degradation products formed during stress testing, allowing for structural elucidation.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to confirm the structure of the starting material and to characterize major degradation products after isolation.[13]

Conclusion

This compound is a robust compound under neutral and basic conditions but is intrinsically sensitive to acid and, to a lesser extent, elevated temperatures. Its long-term stability is contingent upon strict adherence to proper storage conditions, primarily refrigeration (2–8°C) under an inert, dry atmosphere and protected from light. The primary degradation pathway of concern is the acid-catalyzed cleavage of the Boc protecting group. By implementing the storage and handling protocols outlined in this guide and by employing robust analytical methods, researchers and drug development professionals can ensure the chemical and stereochemical integrity of this compound, thereby safeguarding the quality and success of their synthetic endeavors.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. scispace.com [scispace.com]

- 10. ijrpp.com [ijrpp.com]

- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

Solubility Characteristics of Boc-L-Phenylalaninamide in Organic Solvents: A Method-Driven Approach for Process Development

An In-depth Technical Guide

This guide provides a comprehensive framework for understanding, determining, and applying the solubility of N-tert-Butoxycarbonyl-L-phenylalaninamide (Boc-L-phenylalaninamide) in organic solvents. Recognizing the scarcity of consolidated public data, this document emphasizes the theoretical principles and experimental methodologies required for researchers, chemists, and drug development professionals to generate reliable solubility data in-house. This approach ensures that process decisions are based on robust, application-specific evidence.

Foundational Principles: Linking Molecular Structure to Solubility Behavior

The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and its interaction with the solvent. A thorough analysis of this compound's structure is paramount to predicting its behavior.

1.1 Molecular Structure Analysis

This compound possesses three key functional regions that dictate its solubility:

-

The Boc (tert-Butoxycarbonyl) Group: This is a bulky, non-polar (lipophilic) protecting group. Its hydrocarbon-rich structure contributes to solubility in less polar organic solvents.

-

The Phenyl Group: The benzyl side chain is also large and non-polar, further enhancing its affinity for solvents that can engage in van der Waals forces and accommodate aromatic structures.

-

The Amide Backbone: The primary amide (-CONH₂) and the carbamate linkage (-OCONH-) are polar and capable of acting as both hydrogen bond donors and acceptors. This region is the primary driver for solubility in polar, protic solvents.

The molecule's overall solubility is a delicate balance between the non-polar character of the Boc and phenyl groups and the polar, hydrogen-bonding nature of the amide backbone.

1.2 The Solvent's Role: A Spectrum of Interactions

Solvents are broadly classified based on their polarity and hydrogen bonding capability. Understanding these classifications allows for a rational selection of candidates for solubility screening.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. They will primarily interact with the amide backbone of this compound. High solubility is generally expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have significant dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors. They effectively solvate polar molecules through dipole-dipole interactions. Good solubility is anticipated, particularly in solvents like DMSO and DMF which can accept hydrogen bonds from the amide N-H.

-

Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): These solvents lack a significant dipole moment and cannot form hydrogen bonds. Solubility is expected to be driven by the non-polar Boc and phenyl groups. While dichloromethane may show moderate solubility due to its ability to interact with polar functional groups to some extent, solubility in highly non-polar alkanes like hexanes is predicted to be very low.

A Validated Protocol for Experimental Solubility Determination

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a robust and reliable method that ensures the system has reached equilibrium, providing data that accurately reflects the thermodynamic limit of solubility under the specified conditions.

2.1 Essential Materials and Equipment

-

Analyte: High-purity this compound (≥98%).

-

Solvents: HPLC-grade or equivalent purity organic solvents.

-

Equipment:

-

Analytical balance (readable to ±0.01 mg).

-

Scintillation vials or sealed flasks.

-

Constant-temperature orbital shaker or water bath.

-

Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent).

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV, or a calibrated gravimetric setup).

-

2.2 Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, though a preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This filtration step is critical to remove any microscopic, undissolved particles.

-

Quantification: Determine the concentration of this compound in the filtered sample using a validated analytical method.

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound. Weigh the vial again to determine the mass of the dissolved solid.

-

HPLC Method: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Calculate the concentration based on a pre-established calibration curve. This is the preferred method for accuracy and precision.

-

2.3 Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: A step-by-step workflow for the isothermal shake-flask solubility method.

Data Presentation and Practical Application

Systematic tabulation of solubility data is crucial for comparison and process modeling. The results from the experimental protocol should be organized clearly.

3.1 Data Summary Table

The following table provides a template for presenting experimentally determined solubility data. For illustrative purposes, it includes expected solubility ranges based on chemical principles. Researchers should replace these qualitative descriptors with their own quantitative data.

| Solvent Class | Solvent | Temperature (°C) | Expected Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL or mol/L) |

| Polar Protic | Methanol | 25 | Very High | |

| Ethanol | 25 | High | ||

| Isopropanol | 25 | Moderate | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Very High | |

| Dimethylformamide (DMF) | 25 | Very High | ||

| Acetonitrile (ACN) | 25 | Moderate | ||

| Tetrahydrofuran (THF) | 25 | Moderate | ||

| Non-Polar | Dichloromethane (DCM) | 25 | Low to Moderate | |

| Toluene | 25 | Low | ||

| Heptane/Hexanes | 25 | Very Low |

3.2 Application in Drug Development and Process Chemistry

Accurate solubility data is not merely academic; it is a critical parameter that informs key development decisions:

-

Reaction Chemistry: For reactions where this compound is a starting material, choosing a solvent in which it is highly soluble can improve reaction kinetics and yield.

-

Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is fundamental to developing an effective crystallization process for purification. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate.

-

Formulation Development: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a suitable formulation for in vivo administration.

-

Chromatography: Solubility data helps in selecting the appropriate solvent for dissolving the sample before injection in preparative or analytical chromatography.

Conclusion

This guide establishes a comprehensive, method-driven framework for evaluating the solubility of this compound. By integrating theoretical molecular analysis with a robust experimental protocol, researchers and drug development professionals can generate the high-quality, reliable data necessary to drive informed decisions in process chemistry, purification, and formulation. This self-validating approach ensures that the generated data is directly applicable to the specific conditions and materials used in the laboratory, providing a trustworthy foundation for subsequent development activities.

Role of Boc protecting group in phenylalaninamide

An In-Depth Technical Guide on the Role and Application of the Boc Protecting Group in Phenylalaninamide Chemistry

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the tert-butyloxycarbonyl (Boc) protecting group's role in the chemistry of phenylalaninamide. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry. The guide delves into the rationale for employing the Boc group, its application in synthesis, detailed experimental protocols for its introduction and cleavage, and its strategic importance in multi-step peptide synthesis. By integrating established chemical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for the effective utilization of Boc-phenylalaninamide in complex synthetic workflows.

Introduction: The Strategic Imperative of Amine Protection in Peptide Synthesis

In the intricate field of peptide synthesis, the selective protection and deprotection of functional groups are paramount to achieving the desired primary structure of a peptide. The nucleophilic nature of the α-amino group of an amino acid necessitates its reversible blockage to prevent unwanted side reactions during the carboxyl group's activation and subsequent amide bond formation. The choice of a suitable protecting group is therefore a critical strategic decision, governed by factors such as stability to reaction conditions, ease of introduction, and, most importantly, the ability to be removed under conditions that do not compromise the integrity of the newly formed peptide bond or other sensitive functionalities within the molecule.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection strategy, particularly in solution-phase and solid-phase peptide synthesis. Its widespread adoption is attributable to its facile introduction and its lability under specific acidic conditions, which are orthogonal to the conditions used for peptide bond formation and the deprotection of many side-chain protecting groups. This guide will focus specifically on the application of the Boc group to phenylalaninamide, a derivative of the amino acid phenylalanine, which serves as a crucial building block in the synthesis of various peptides and peptidomimetics.

The Boc Group: A Profile of a Workhorse Protecting Group

The Boc group is an acid-labile carbamate protecting group. Its steric bulk, conferred by the tert-butyl group, effectively shields the amino group from participating in undesired reactions. The stability of the Boc group under a wide range of non-acidic conditions, including basic and nucleophilic environments, makes it an ideal choice for multi-step synthetic sequences.

The mechanism of its acid-catalyzed removal is a key feature of its utility. Protonation of the carbonyl oxygen is followed by a unimolecular decomposition (E1 mechanism) to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by a nucleophilic species in the reaction mixture to prevent side reactions.

Diagram: Chemical Structure of Boc-Phenylalaninamide

Caption: Structure of Boc-L-phenylalaninamide.

Synthesis of Boc-Phenylalaninamide: A Validated Protocol

The introduction of the Boc group onto phenylalaninamide is typically achieved through the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following protocol is a robust and widely used method.

Experimental Protocol: Synthesis of this compound

Objective: To protect the α-amino group of L-phenylalaninamide with a Boc group.

Materials:

-

L-Phenylalaninamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: Dissolve L-phenylalaninamide (1.0 eq) in a mixture of dioxane and water (e.g., a 1:1 or 2:1 ratio). The choice of solvent ratio may be optimized to ensure complete dissolution.

-

Basification: Cool the solution to 0 °C in an ice bath and add 1 M NaOH solution to adjust the pH to approximately 9-10. This deprotonates the ammonium group, rendering the amine nucleophilic.

-

Boc Anhydride Addition: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes. The slight excess of Boc₂O ensures complete reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer). The product will move into the organic phase.

-

Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Boc-phenylalaninamide.

The Strategic Role of Boc-Phenylalaninamide in Peptide Synthesis

Boc-protected phenylalaninamide is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).

-

In Solution-Phase Synthesis: It can be used as the C-terminal residue of a peptide segment. The amide group at the C-terminus is generally stable to the conditions of peptide coupling and deprotection.

-

In Solid-Phase Peptide Synthesis (SPPS): While less common than using resin-bound amino acids, Boc-phenylalaninamide can be employed in specific strategies, such as the synthesis of peptide amides where the C-terminal residue is phenylalanine.

The primary advantage of the Boc group in these contexts is its orthogonality with other protecting groups. For instance, in a complex peptide containing multiple functional groups, the Boc group can be selectively removed without affecting benzyl-based side-chain protecting groups (e.g., Bn for serine, threonine, or tyrosine) or the peptide bonds themselves.

Deprotection of the Boc Group: Releasing the Amine

The removal of the Boc group is typically achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).

Experimental Protocol: Boc Deprotection of this compound

Objective: To remove the Boc protecting group from this compound to yield the trifluoroacetate salt of L-phenylalaninamide.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane (TIS) or anisole, if needed for larger peptides)

-

Diethyl ether (cold)

Procedure:

-

Dissolution: Dissolve this compound in a minimal amount of dichloromethane (DCM).

-

Acid Treatment: To the solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 25-50% TFA in DCM (v/v). The reaction is typically performed at room temperature.

-

Reaction: Stir the mixture for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS. Effervescence (release of CO₂) may be observed.

-

Precipitation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Add cold diethyl ether to the residue to precipitate the deprotected product as its trifluoroacetate salt.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram: Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of the Boc group.

Quantitative Data and Considerations

The following table summarizes typical data associated with the synthesis and deprotection of this compound.

| Parameter | Synthesis of Boc-Phe-NH₂ | Deprotection of Boc-Phe-NH₂ |

| Typical Yield | >90% | Quantitative (>95%) |

| Purity (post-purification) | >98% (by HPLC) | >98% (by HPLC) |

| Key Reagents | Boc₂O, NaOH | Trifluoroacetic Acid (TFA) |

| Solvent | Dioxane/Water | Dichloromethane (DCM) |

| Reaction Time | 12-18 hours | 30-60 minutes |

| Common Side Reactions | Di-acylation (rare) | Alkylation by t-butyl cation |

Conclusion and Future Perspectives

The Boc protecting group remains an indispensable tool in the synthesis of peptides and related molecules. Its application to phenylalaninamide exemplifies its utility, providing a stable, yet readily cleavable, protecting group that is orthogonal to many other functionalities. The protocols detailed in this guide represent well-established, reliable methods for the synthesis and deprotection of Boc-phenylalaninamide. As the demand for more complex and modified peptides in drug discovery continues to grow, a thorough understanding of the principles and practical applications of protecting group chemistry, as exemplified by the Boc group, will remain essential for the synthetic chemist.

The Alchemist's Guide to Amidation: A Technical Whitepaper on Boc-L-Phenylalaninamide in Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides with high fidelity is paramount. The choice of protecting group strategy is a critical decision that dictates the success and efficiency of peptide assembly. While the Fmoc/tBu strategy has become prevalent, the classic tert-butyloxycarbonyl (Boc) protection scheme remains a robust and often advantageous method, particularly for the synthesis of complex or hydrophobic peptides, and notably, for the generation of C-terminally amidated peptides.[1][2] This guide provides an in-depth exploration of the principles and practices governing the use of Boc-L-phenylalanine in the synthesis of peptide amides.

Part 1: Strategic Imperatives - Why Choose the Boc/Bzl Approach for Peptide Amides?

The decision to employ Boc chemistry over the more common Fmoc strategy is not arbitrary; it is a calculated choice based on the specific demands of the target peptide. The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary α-amino protection and typically benzyl-based protecting groups for side chains, which require a much stronger acid for removal.[3][4] This system of graduated acid lability is the cornerstone of the Boc approach.[3]

For the synthesis of peptide amides, this strategy offers distinct advantages:

-

Reduced Aggregation: During the repetitive acid deprotection steps of the Boc group, the newly exposed N-terminal amine is protonated. This positive charge can disrupt inter-chain hydrogen bonding, a primary driver of peptide aggregation, which can be a significant challenge with hydrophobic sequences.[1][5]

-

Robustness for Complex Sequences: The Boc strategy has a long and successful history in the synthesis of long and challenging peptides.[3]

-

Direct Synthesis of Peptide Amides: The use of specific resins, such as 4-Methylbenzhydrylamine (MBHA) and Benzhydrylamine (BHA) resins, allows for the direct cleavage of the final peptide as a C-terminal amide.[6][7][8] This circumvents the need for post-synthesis solution-phase amidation, streamlining the workflow.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| α-Amino Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., TFA)[7] | Base (e.g., Piperidine)[9] |

| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[1][10] | Strong acid (e.g., TFA)[10] |

| Key Advantage for Amides | Direct cleavage from specialized resins (MBHA, BHA) to yield peptide amides.[7][9] | Requires specific amide-forming resins (e.g., Rink Amide). |

Part 2: The Chemistry of Control - Boc Protection and Deprotection

The success of Boc-based Solid-Phase Peptide Synthesis (SPPS) hinges on the precise and selective removal of the Boc protecting group at each cycle.

Boc Protection of Phenylalanine

The journey begins with the protection of the α-amino group of L-phenylalanine. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7] The nucleophilic amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of the stable carbamate linkage.

Caption: Boc Protection of L-Phenylalanine.

The Deprotection Cycle: A Stepwise Liberation

The removal of the Boc group is the critical step that allows for the stepwise elongation of the peptide chain. This is accomplished by treatment with a moderately strong acid, most commonly Trifluoroacetic Acid (TFA), typically in a solution with Dichloromethane (DCM).[7]

The mechanism involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Cleavage: The tert-butyl-oxygen bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and liberating the free α-amino group as its trifluoroacetate salt.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]

- 3. ias.ac.in [ias.ac.in]

- 4. bachem.com [bachem.com]

- 5. chempep.com [chempep.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

The Cornerstone of C-Terminal Amides: A Technical Guide to Boc-L-phenylalaninamide

In the landscape of peptide chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex and biologically active molecules. Among these, Boc-L-phenylalaninamide emerges as a pivotal reagent, particularly for the construction of peptides bearing a C-terminal amide—a common motif in many endogenous peptides and pharmaceutical agents that enhances stability and biological activity. This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and field-proven insights.

Introduction: The Significance of the Amide Cap

The seemingly subtle modification of converting a C-terminal carboxylic acid to a primary amide has profound implications for a peptide's therapeutic potential. This amidation neutralizes the negative charge of the carboxylate, which can improve cell membrane permeability and increase resistance to degradation by carboxypeptidases. This compound serves as a direct and efficient precursor for incorporating this critical functionality. Its N-terminal tert-butoxycarbonyl (Boc) protecting group offers robust protection under various coupling conditions while being readily removable under mild acidic conditions, making it a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).

Physicochemical and Structural Characteristics

This compound is the N-α-Boc protected derivative of L-phenylalanine with a primary amide at the C-terminus. Understanding its key properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Chemical Name | tert-Butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | [1] |

| CAS Number | 35150-06-2 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 264.32 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | - |

| Storage | Room temperature |

The structure combines the hydrophobic benzyl side chain of phenylalanine with the sterically demanding but chemically stable Boc protecting group and a nucleophilically neutral C-terminal amide.

Caption: Structural components of this compound.

Synthesis of this compound: A Validated Protocol

The most direct route to this compound is through the amidation of its corresponding carboxylic acid, Boc-L-phenylalanine. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Causality in Reagent Selection:

The choice of coupling reagents is critical to ensure high yield and prevent racemization at the chiral center of the phenylalanine residue.

-

Carbodiimides (e.g., DCC, EDC): These are classic dehydrating agents that form a reactive O-acylisourea intermediate. Dicyclohexylcarbodiimide (DCC) is effective but produces a urea byproduct (DCU) that is often difficult to remove in solution-phase synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.

-

Additives (e.g., HOBt, HOAt): When used with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) are essential. They act as "racemization suppressants" by forming an active ester intermediate that is less prone to epimerization and reacts efficiently with the amine.

-

Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient activators, often leading to faster reaction times and higher yields, especially for sterically hindered couplings. They are a preferred choice in modern peptide synthesis.

Experimental Protocol: Synthesis via EDC/HOBt Coupling

This protocol describes a reliable, solution-phase synthesis of this compound from Boc-L-phenylalanine.

Materials:

-

Boc-L-phenylalanine (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the stirred solution in one portion. Allow the activation to proceed for 30 minutes at 0 °C.

-

Amine Addition: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) in DMF and add DIPEA (3.0 eq). This in situ generation of ammonia provides the nucleophile for the amidation.

-

Slowly add the ammonia/DIPEA solution to the activated Boc-L-phenylalanine mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Caption: Solution-phase synthesis workflow for this compound.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in Boc-based solid-phase peptide synthesis (SPPS) to generate peptide amides.

Boc-SPPS Cycle for Peptide Amide Synthesis

In this strategy, a resin suitable for producing C-terminal amides, such as a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin, is used.[2] The synthesis proceeds through iterative cycles of deprotection, neutralization, and coupling.

-

Resin Preparation: The MBHA resin is swollen in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: The N-terminal Boc group of the growing peptide chain is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v).[2]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a hindered base, such as DIPEA, in DCM.

-

Coupling: The next Boc-protected amino acid (e.g., this compound for the first residue, or other Boc-amino acids for subsequent steps) is pre-activated with a coupling reagent (like HBTU/DIPEA in DMF) and added to the resin to form the new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: Iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is crucial. Standard analytical techniques are employed for its characterization.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals include a singlet around 1.4 ppm (9H, Boc group), multiplets for the aromatic protons of the phenyl ring (approx. 7.2-7.4 ppm), and distinct signals for the α-CH, β-CH₂, and amide (NH₂) protons. The carbamate N-H proton often appears as a broad singlet. |

| ¹³C NMR | Key signals are expected for the carbonyl carbons of the Boc group and the amide, the quaternary carbon of the t-butyl group, and the carbons of the phenyl ring and the amino acid backbone. |

| FTIR | Expect characteristic absorption bands for N-H stretching (carbamate and amide, ~3200-3400 cm⁻¹), C=O stretching (carbamate and amide I band, ~1640-1680 cm⁻¹), and aromatic C=C stretching. |

| Mass Spec. | ESI-MS should show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 264.32 g/mol . |

| Chiral HPLC | Essential to confirm enantiomeric purity and ensure that no racemization has occurred during synthesis. |

Conclusion

This compound is more than just a protected amino acid; it is a specialized building block that directly enables the synthesis of C-terminally amidated peptides, which are of significant interest in pharmaceutical research. Its robust Boc protection scheme, coupled with the stability of the amide terminus, makes it an invaluable tool in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and application in established protocols like Boc-SPPS is fundamental to leveraging its full potential in the development of novel peptide-based therapeutics.

References

Methodological & Application

Introduction: The Role of Boc-L-phenylalaninamide in Peptide Chemistry

An Application Note for the Synthesis of Boc-L-phenylalaninamide

Topic: Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.

N-(tert-Butoxycarbonyl)-L-phenylalaninamide (this compound) is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis and the development of peptidomimetic drugs. The Boc (tert-butoxycarbonyl) group serves as a reliable acid-labile protecting group for the α-amino function of phenylalanine, preventing unwanted side reactions during peptide chain elongation.[1][2] The terminal amide moiety is a common feature in many biologically active peptides, contributing to their stability against enzymatic degradation and influencing their binding affinity to biological targets.

This guide provides a comprehensive, two-part protocol for the synthesis of this compound, starting from L-phenylalanine. It delves into the mechanistic rationale behind the procedural steps, offers detailed experimental workflows, and outlines methods for characterization and troubleshooting. The protocols described herein are designed to ensure high yield, purity, and stereochemical integrity of the final product.

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine

The initial step involves the protection of the primary amine of L-phenylalanine. The method of choice utilizes di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), a reagent favored for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[3] The reaction is typically performed in a mixed aqueous-organic solvent system under basic conditions, which facilitates the dissolution of the amino acid and activates the amine for nucleophilic attack.

Reaction Mechanism: Amine Protection

The synthesis proceeds via the nucleophilic attack of the deprotonated amino group of L-phenylalanine on one of the carbonyl carbons of the Boc anhydride. The resulting unstable intermediate then collapses, eliminating a tert-butoxide anion and carbon dioxide to form the stable carbamate product. The base (e.g., NaOH) is crucial as it deprotonates the amino group, enhancing its nucleophilicity.

Experimental Protocol: Boc-Protection of L-Phenylalanine

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 1.0 | 16.52 g |

| Sodium Hydroxide | NaOH | 40.00 | 1.1 | 4.4 g |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.0 | 22.3 g |

| Water (Deionized) | H₂O | 18.02 | - | 110 mL |

| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | - | 75 mL |

| Potassium Hydrogen Sulfate | KHSO₄ | 136.17 | 1.65 | 22.4 g |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~400 mL |

| Hexane | C₆H₁₄ | 86.18 | - | ~500 mL |

Procedure:

-

Dissolution: In a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (4.4 g, 1.1 mol) in water (110 mL). Add L-phenylalanine (16.52 g, 1.0 mol) and stir until a clear solution is obtained. Add tert-butyl alcohol (75 mL).[3]

-

Reaction: To the vigorously stirred solution, add di-tert-butyl dicarbonate (22.3 g, 1.0 mol) dropwise over 1 hour. An initial white precipitate may form. The reaction is exothermic, and the temperature may rise to 30–35°C. Continue stirring overnight at room temperature.[3]

-

Work-up (Aqueous Wash): Transfer the reaction mixture to a separatory funnel. Extract twice with 100 mL portions of pentane or hexane to remove unreacted (Boc)₂O and tert-butanol.

-

Acidification: Cool the aqueous layer in an ice bath. Carefully acidify to pH 2–3 by slowly adding a cold aqueous solution of potassium hydrogen sulfate (22.4 g in 150 mL water). Vigorous CO₂ evolution will occur. The product, Boc-L-phenylalanine, will precipitate as a white solid or oil.[3]

-

Extraction: Extract the acidified mixture with three 150 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous oil or a semi-solid.[3]

-

Crystallization: Dissolve the residue in a minimal amount of hot ethyl acetate and add hexane until turbidity persists. Allow the solution to cool to room temperature and then place it in a refrigerator overnight to induce crystallization.[4][5] Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.[3]

A typical yield for this procedure is 78–87%.[3]

Part 2: Synthesis of this compound

The conversion of the carboxylic acid of Boc-L-phenylalanine to a primary amide requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia. A common and effective method involves the use of a coupling agent.

Mechanism: Amide Bond Formation

The synthesis of the amide bond is a cornerstone of peptide chemistry.[6] A direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.

-

Activation: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used.[7] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Racemization Suppression: This intermediate is susceptible to racemization, especially for amino acids. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[7][8]

-

Aminolysis: The amine nucleophile (ammonia) then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to yield the desired amide and releases HOBt.

Workflow for this compound Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Amidation

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |

| Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 1.0 | 5.00 g |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.2 | 3.04 g |

| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 1.2 | 4.33 g |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 1.5 | 1.51 g |

| DIPEA | C₈H₁₉N | 129.24 | 2.0 | 4.88 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |

| 1 M HCl (aq) | HCl | 36.46 | - | As needed |

| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | As needed |

| Brine (Sat. NaCl aq) | NaCl | 58.44 | - | As needed |

Procedure:

-

Dissolution & Activation: Dissolve Boc-L-phenylalanine (5.00 g, 18.8 mmol) and HOBt (3.04 g, 22.5 mmol) in DCM (100 mL) in a round-bottomed flask. Cool the solution to 0°C in an ice bath. Add EDC·HCl (4.33 g, 22.5 mmol) in one portion and stir for 30 minutes at 0°C.

-

Amine Addition: Add ammonium chloride (1.51 g, 28.2 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (4.88 mL, 37.6 mmol).

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with an additional 100 mL of DCM.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess DIPEA), 50 mL of saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is typically a white solid. Purify by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel using a gradient of methanol in chloroform (e.g., 0-5% methanol).

Characterization and Quality Control

-

TLC: Monitor the reaction using a mobile phase of 5% Methanol in Chloroform. Visualize spots with UV light and/or a potassium permanganate stain.

-

¹H NMR: The proton NMR spectrum should confirm the presence of all expected functional groups. Key signals include the tert-butyl protons (singlet, ~1.4 ppm), the benzyl side chain protons (~2.9-3.1 ppm and ~7.2-7.3 ppm), the α-proton (~4.3 ppm), and the two amide protons (broad singlets).[9]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the Boc group carbons, the aromatic carbons, the α- and β-carbons of the phenylalanine backbone, and the amide carbonyl.[10]

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of 264.33 g/mol .

-

Melting Point: The purified product should have a sharp melting point, consistent with literature values (approx. 143-145 °C).

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC indicates the presence of starting material, consider extending the reaction time or adding a slight excess (0.1-0.2 eq.) of the coupling agent and amine source. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

-

Low Yield: Low yields can result from inefficient extraction or premature product precipitation during work-up. Ensure the pH is carefully controlled during washes. If using EDC, the urea byproduct is water-soluble, simplifying purification compared to DCC.[7]

-